molecular formula C30H28N2O7S B11637672 methyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11637672
M. Wt: 560.6 g/mol
InChI Key: QOGJWHKUJCVWEF-WJTDDFOZSA-N
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Description

METHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and thiazole

Preparation Methods

The synthesis of METHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 3-methyl-4-(prop-2-en-1-yloxy)benzoyl chloride with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

METHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin-whitening agents .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H28N2O7S

Molecular Weight

560.6 g/mol

IUPAC Name

methyl 2-[(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H28N2O7S/c1-6-14-38-21-11-8-19(9-12-21)24-23(25(33)20-10-13-22(17(3)16-20)39-15-7-2)26(34)28(35)32(24)30-31-18(4)27(40-30)29(36)37-5/h6-13,16,24,33H,1-2,14-15H2,3-5H3/b25-23+

InChI Key

QOGJWHKUJCVWEF-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)O)OCC=C

Origin of Product

United States

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